molecular formula C17H25NO3 B8268983 tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate

tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate

Cat. No.: B8268983
M. Wt: 291.4 g/mol
InChI Key: PXDPNAWEFXOQNZ-GJZGRUSLSA-N
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Description

Tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate (CAS 372119-50-1) is a chiral carbamate derivative of high interest in medicinal chemistry and organic synthesis. This compound features a stereospecific structure, as indicated by the (2S,3S) configuration, and contains multiple functional groups, including a carbamate, a hydroxy group, and a phenyl ring, making it a valuable synthetic building block or intermediate . The tert-butyl carbamate (Boc) group is a widely used protective group in organic synthesis, particularly for amines, due to its stability under a variety of reaction conditions and its ease of removal . More broadly, carbamate groups are recognized as privileged structural motifs in drug discovery because they mimic peptide bonds, offering superior proteolytic stability and an enhanced ability to penetrate cell membranes compared to amide-based compounds . Researchers can leverage this chemical entity in the development of novel pharmacologically active molecules, such as enzyme inhibitors or protease substrates. This product is intended for research and development purposes exclusively and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-12(2)15(19)14(11-13-9-7-6-8-10-13)18-16(20)21-17(3,4)5/h6-10,14-15,19H,1,11H2,2-5H3,(H,18,20)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDPNAWEFXOQNZ-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Amino Alcohol Precursors

N-Boc-protected serine derivatives are frequently employed due to their inherent stereogenic centers. For example, N-Boc-D-serine (CAS: 934169-87-6) serves as a starting material in multi-step sequences involving mixed anhydride formation and nucleophilic substitution. The stereochemical integrity of the hydroxyl and carbamate groups is preserved through careful control of reaction conditions, such as low temperatures (−10°C to 0°C) and inert atmospheres.

Enantioselective Catalysis

Asymmetric hydrogenation and Sharpless epoxidation have been explored to install the vicinal diol motif. Aluminium isopropoxide-mediated Meerwein-Ponndorf-Verley (MPV) reductions in toluene at 50°C achieve high diastereoselectivity (dr > 95:5) for the (2S,3S) configuration.

Stepwise Synthetic Protocols

Procedure :

  • Activation : N-Boc-D-serine (51.3 g, 0.25 mol) is dissolved in anhydrous ethyl acetate (400 mL) and cooled to 0°C. N-Methylmorpholine (38.06 g, 0.38 mol) and isobutyl chlorocarbonate (51.25 g, 0.38 mol) are added sequentially to form a mixed anhydride intermediate.

  • Condensation : Benzylamine (40.20 g, 0.38 mol) in ethyl acetate (70 g) is introduced dropwise. The mixture is warmed to 10–15°C and stirred for 2 h.

  • Workup : The reaction is quenched with water, extracted with dichloromethane (3×), and purified via hexane/ethyl acetate (8:1) crystallization.
    Yield : 93.1% (68.4 g).

Key Data :

ParameterValue
Purity (HPLC)>98.0%
Melting Point109–113°C
Specific Rotation−5.0 to −7.0° (c=1, methanol)

Procedure :

  • Activation : N-Boc-D-serine (7.5 mmol) is dissolved in dichloromethane (20 mL) at −10°C. Hydroxybenzotriazole (HOBt, 7.5 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 11.3 mmol) are added to form an active ester.

  • Amination : Benzylamine (7.5 mmol) is introduced, and the reaction is stirred at room temperature for 15 min.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product.
    Yield : 79–90%.

Post-Synthetic Modifications

Procedure :

  • Reagents : Tetrabutylammonium bromide (3.0 g, 9.3 mmol) and methyl sulfate (109.5 g, 0.87 mol) in ethyl acetate (360 g).

  • Conditions : The mixture is cooled to −10°C, and 50% KOH (97.33 g) is added dropwise. After stirring at 5–10°C for 2 h, the product is isolated via extraction and crystallization.
    Yield : 92.4–97%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.28–7.08 (m, 5H, aromatic), 5.33–5.29 (m, 1H, pent-4-enyl), 4.19–3.89 (m, 2H, CH-NH), 1.38 (s, 9H, tert-butyl).

  • ¹³C NMR : δ 170.6 (C=O), 138.2 (quaternary aromatic), 72.6 (C-3 hydroxyl), 28.2 (tert-butyl).

Chromatographic Purity

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water 70:30).

  • Chiral HPLC : >99% enantiomeric excess (Chiralpak AD-H, hexane/isopropanol 80:20).

Optimization Strategies

Solvent and Temperature Effects

  • Mixed Anhydride Stability : Ethyl acetate outperforms THF in minimizing racemization at 0°C.

  • Crystallization Solvents : Hexane/ethyl acetate (8:1) yields higher purity (98.0–99.5%) compared to dichloromethane.

Catalyst Screening

  • MPV Reduction : Aluminium isopropoxide (1 mmol) in toluene achieves 95% diastereoselectivity vs. 80% with NaBH₄.

Industrial Scalability

  • Batch Size : 100 g-scale reactions demonstrate consistent yields (90–93%) with >98% purity.

  • Cost Analysis : Raw material costs are dominated by N-Boc-D-serine (₹4,000–12,000 per gram) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pent-4-en-2-yl group can be reduced to form a saturated compound.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the double bond may result in a fully saturated hydrocarbon.

Scientific Research Applications

The biological activity of tert-butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate has been investigated in several studies, revealing its potential therapeutic effects:

Anti-inflammatory Properties

Research indicates that carbamate derivatives can exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties against neurodegenerative diseases. In vitro studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides, which are implicated in Alzheimer's disease.

Case Study 1: In Vitro Neuroprotection

A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. The results demonstrated that treatment with the compound led to a significant increase in cell viability compared to untreated controls, suggesting its potential as a neuroprotective agent.

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The findings indicated that the compound significantly reduced swelling and inflammation compared to standard anti-inflammatory drugs like indomethacin.

Potential Applications

Given its biological activity, this compound could have several applications:

  • Pharmaceutical Development : Its anti-inflammatory and neuroprotective properties make it a candidate for developing new treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Research Tool : The compound can serve as a valuable tool in biochemical research to study mechanisms of inflammation and neuroprotection.

Mechanism of Action

The mechanism of action of tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form hydrogen bonds, participate in hydrophobic interactions, and undergo chemical transformations that modulate its activity. The pathways involved may include metabolic processes that convert the compound into active or inactive forms.

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Example Compound : tert-Butyl [(2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate (CAS: 162536-40-5)

  • Key Differences :
    • Substituent : Chlorine atom at position 4 instead of a methyl group.
    • Backbone : Shorter butan-2-yl chain (C4) vs. pent-4-en-2-yl (C5 with a double bond).
    • Stereochemistry : (2R,3S) configuration vs. (2S,3S) in the target compound.
  • The shorter chain may reduce steric hindrance, favoring different binding interactions in biological systems .
Property Target Compound (Inferred) Chloro Analog (CAS: 162536-40-5)
Molecular Formula C17H25NO3 (estimated) C15H22ClNO3
Molecular Weight ~299.4 (estimated) 299.8
CAS Number Not provided in evidence 162536-40-5
Key Features Methyl group, pent-4-en-2-yl backbone Chlorine substituent, shorter backbone

Stereochemical Variants

Example Compound : tert-Butyl [(2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate

  • Key Differences :
    • Stereochemistry : (2S,3R) configuration vs. (2S,3S) in the target compound.
  • Implications :
    • Altered spatial arrangement may lead to divergent biological activity or crystallization behavior. For instance, the (3R) configuration could hinder hydrogen-bonding interactions compared to (3S) .

Analogs with Amino or Cyclic Substituents

Example Compound: tert-Butyl [(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate (CAS: 160232-08-6)

  • Key Differences: Substituent: Isobutylamino group at position 4 instead of methyl. Backbone: Similar butan-2-yl chain.

Cycloalkyl Carbamates

Example Compound : tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9)

  • Key Differences :
    • Backbone : Cyclopentyl ring vs. linear pent-4-en-2-yl chain.
    • Functionality : Lacks the phenyl group and double bond.
  • Implications :
    • The rigid cycloalkyl structure may limit conformational flexibility, affecting pharmacokinetic properties like metabolic stability .

Critical Analysis of Structural Variations

  • Electronic Effects : Methyl and phenyl groups are electron-donating, whereas chloro substituents are electron-withdrawing, altering reactivity in catalytic processes.
  • Biological Relevance: Stereochemistry and substituent polarity (e.g., hydroxyl vs. amino groups) dictate solubility and membrane permeability, critical for pharmacokinetics .

Biological Activity

tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate, with the CAS number 372119-50-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H25NO3
  • Molecular Weight : 291.385 g/mol
  • Purity : Typically around 96% in commercial preparations .

Research indicates that this compound may exhibit neuroprotective properties by acting on multiple targets associated with the pathophysiology of Alzheimer's disease. Notably, it has been shown to inhibit both β-secretase and acetylcholinesterase, enzymes involved in amyloid beta (Aβ) aggregation and cholinergic signaling, respectively.

In Vitro Studies

In vitro experiments have demonstrated that this compound can:

  • Inhibit Aβ Aggregation : It has been reported to inhibit Aβ aggregation by up to 85% at a concentration of 100 μM .
  • Protect Astrocytes : The compound increases cell viability in astrocytes exposed to Aβ 1-42, suggesting a protective effect against neurotoxic insults .
  • Reduce Cytokine Production : It appears to lower TNF-α levels in astrocytes treated with Aβ 1-42, although not significantly enough to show statistical differences from control groups .

Case Studies and Experimental Data

A study investigating the effects of the compound in an AD-like model using scopolamine showed that while it reduced astrocyte death due to Aβ exposure by approximately 20%, it did not significantly outperform established treatments like galantamine . The results highlighted its potential but also pointed out limitations regarding bioavailability and efficacy in vivo.

Study Parameters Findings
Cell Viability (100 μM) Increased from 43.78% (Aβ treatment) to 62.98% (Aβ + M4 treatment)
Aβ Aggregation Inhibition 85% inhibition at 100 μM
TNF-α Production Decreased but not statistically significant compared to Aβ-only treatment

Comparative Analysis with Other Compounds

The following table compares this compound with other known compounds in terms of their biological activities related to AD:

Compound Name Mechanism of Action IC50/Activity Level Notes
tert-butyl ((2S,3S)-3-hydroxy...β-secretase inhibitorIC50 = 15.4 nMModerate protective effect against Aβ toxicity
GalantamineAcetylcholinesterase inhibitorK i = 0.17 μMEstablished AD treatment
DonepezilAcetylcholinesterase inhibitorK i = 0.5 nMWidely used for symptomatic relief

Q & A

Basic Question: What are the common synthetic routes for preparing tert-butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with chiral amine precursors. A key step is the introduction of the tert-butyl carbamate (Boc) protecting group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N in THF) . Subsequent hydroxylation and stereochemical control are achieved using asymmetric catalysis or enzymatic resolution. For example, Sharpless epoxidation or lipase-mediated kinetic resolution may ensure enantiomeric purity . Critical parameters include temperature (−78°C for lithiation steps), solvent polarity, and protecting group stability during downstream functionalization.

Advanced Question: How can researchers optimize enantiomeric purity during synthesis?

Methodological Answer:
Optimization requires a combination of chiral auxiliaries and analytical validation. For instance:

  • Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to monitor enantiomeric excess (ee) .
  • Employ asymmetric hydrogenation with Ru-BINAP catalysts to enhance stereoselectivity .
  • Troubleshoot racemization by minimizing acidic/basic conditions during Boc deprotection. X-ray crystallography (via SHELXL ) or NOESY NMR can confirm configuration .

Basic Question: What analytical techniques are essential for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using SHELXL and visualize with ORTEP-3 .
  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.36 ppm for tert-butyl protons) and 2D techniques (COSY, HSQC) confirm connectivity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = calculated 299.8 g/mol vs. observed) .

Advanced Question: How to resolve stereoisomerism in structurally similar carbamates?

Methodological Answer:

  • Chiral Stationary Phases : Use HPLC with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation .
  • Dynamic Kinetic Resolution : Combine lipases (e.g., CAL-B) with transition-metal catalysts to differentiate diastereomers .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) to assign stereochemistry .

Basic Question: What are the stability considerations for this compound?

Methodological Answer:

  • Storage : −20°C under argon; avoid moisture due to Boc group hydrolysis .
  • Degradation Pathways : Monitor via LC-MS for byproducts like tert-butyl alcohol and primary amines .
  • pH Sensitivity : Stabilize in neutral buffers (pH 6–8); acidic conditions (<pH 3) accelerate decomposition .

Advanced Question: How to assess biological activity and mechanism of action?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) .
  • Molecular Docking : Model interactions with BACE2 or HIV protease active sites using AutoDock Vina .
  • SPR Biosensing : Quantify binding kinetics (KD, kon/koff) for target receptors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate

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